molecular formula C26H26O13 B034635 7-O-Ribofuranosyladriamycinone CAS No. 105444-10-8

7-O-Ribofuranosyladriamycinone

カタログ番号 B034635
CAS番号: 105444-10-8
分子量: 546.5 g/mol
InChIキー: WAIUUSMYFGCHDB-WVHWHMGYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-O-Ribofuranosyladriamycinone, also known as daunorubicin, is a natural anthracycline antibiotic that is widely used in chemotherapy for various types of cancer. It was first discovered in the early 1960s and has since been extensively studied for its therapeutic potential.

作用機序

The mechanism of action of 7-O-Ribofuranosyladriamycinone involves the intercalation of the drug molecule into the DNA double helix, which leads to the inhibition of topoisomerase II activity. This, in turn, leads to the accumulation of DNA damage and the induction of apoptosis, or programmed cell death. The drug also generates reactive oxygen species, which can further damage the DNA and other cellular components.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-O-Ribofuranosyladriamycinone are complex and depend on the specific cell type and the dose of the drug. In general, the drug can cause DNA damage, oxidative stress, and inflammation, which can lead to cell death or senescence. The drug can also affect the function of various cellular pathways, including those involved in cell cycle regulation, DNA repair, and apoptosis.

実験室実験の利点と制限

The advantages of using 7-O-Ribofuranosyladriamycinone in lab experiments include its well-established mechanism of action, its broad spectrum of activity against cancer cells, and its availability as a commercial drug. However, the drug also has some limitations, including its potential toxicity to normal cells, its poor solubility in nonpolar solvents, and its susceptibility to degradation and oxidation.

将来の方向性

There are several future directions for research on 7-O-Ribofuranosyladriamycinone. One area of interest is the development of new derivatives of the drug that have improved solubility, stability, and selectivity for cancer cells. Another area of interest is the investigation of the drug's potential for combination therapy with other anticancer agents, such as immunotherapies or targeted therapies. Finally, there is a need for more research on the drug's mechanism of action and its effects on normal cells and tissues, in order to better understand its potential benefits and limitations in cancer treatment.
Conclusion:
In conclusion, 7-O-Ribofuranosyladriamycinone is a natural anthracycline antibiotic that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of topoisomerase II activity, which leads to DNA damage and cell death. The drug has several advantages and limitations for lab experiments, and there are several future directions for research on the drug. Overall, 7-O-Ribofuranosyladriamycinone represents a promising therapeutic option for cancer treatment, but further research is needed to fully understand its potential benefits and limitations.

合成法

The synthesis of 7-O-Ribofuranosyladriamycinone involves the combination of daunosamine, aminoglucose, and daunomycinone. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is a red-colored powder that is highly soluble in water and other polar solvents.

科学的研究の応用

7-O-Ribofuranosyladriamycinone has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

特性

CAS番号

105444-10-8

製品名

7-O-Ribofuranosyladriamycinone

分子式

C26H26O13

分子量

546.5 g/mol

IUPAC名

(7R,9S)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H26O13/c1-37-11-4-2-3-9-15(11)22(33)18-17(19(9)30)20(31)10-5-26(36,14(29)8-28)6-12(16(10)23(18)34)38-25-24(35)21(32)13(7-27)39-25/h2-4,12-13,21,24-25,27-28,31-32,34-36H,5-8H2,1H3/t12-,13-,21-,24-,25-,26+/m1/s1

InChIキー

WAIUUSMYFGCHDB-WVHWHMGYSA-N

異性体SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@H]4O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O

SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5C(C(C(O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O

正規SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4OC5C(C(C(O5)CO)O)O)(C(=O)CO)O)C(=C3C2=O)O)O

その他のCAS番号

105444-10-8

同義語

7-O-(D-ribofuranosyl)adriamycinone
7-O-RFADM
7-O-ribofuranosyladriamycinone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。